Structural Identity and Computed Molecular Descriptors Differentiating 6-Methyl Benzothiazole Benzamide from Unsubstituted SIBO and 5-Fluoro Analogs
The target compound (C₁₅H₁₂N₂OS, MW 268.33 g/mol) differs from the unsubstituted parent N-(1,3-benzothiazol-2-yl)benzamide (SIBO, MW 254.31 g/mol) by a +14 Da mass shift due to the 6-methyl group. This substitution increases computed lipophilicity (XLogP3-AA ≈ 3.0) relative to SIBO (XLogP3-AA ≈ 2.5) . Compared to the 5-fluoro analogs (e.g., compound 1k in the Corbo series, MW ≈ 272.3 g/mol), the 6-methyl derivative lacks the strong electron-withdrawing effect of fluorine, which alters hydrogen-bond acceptor capacity and metabolic handling . The compound has 2 rotatable bonds and 3 hydrogen bond acceptors, placing it within favorable drug-like property space (Lipinski rule compliant) .
| Evidence Dimension | Physicochemical and structural differentiation (MW, LogP, H-bond acceptors) |
|---|---|
| Target Compound Data | MW: 268.33 g/mol; XLogP3-AA: ~3.0; HBA: 3; Rotatable bonds: 2 |
| Comparator Or Baseline | SIBO (N-(1,3-benzothiazol-2-yl)benzamide): MW 254.31 g/mol; XLogP3-AA: ~2.5; HBA: 3. 5-Fluoro analog (1k): MW ~272.3 g/mol; XLogP3-AA: ~2.8; HBA: 4. |
| Quantified Difference | ΔMW = +14 vs. SIBO; ΔXLogP ≈ +0.5 vs. SIBO; ΔHBA = -1 vs. 5-fluoro analog |
| Conditions | Computed descriptors (PubChem/Molbase); comparison by structural inspection |
Why This Matters
The distinct physicochemical profile ensures that the 6-methyl derivative partitions differently into membranes and binds to hydrophobic protein pockets compared to unsubstituted or halogenated analogs, directly affecting its suitability for specific target-based assays and cellular models.
